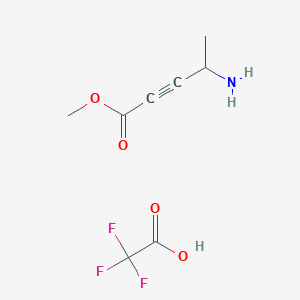
Methyl 4-aminopent-2-ynoate; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-aminopent-2-ynoate; trifluoroacetic acid is a compound with the molecular formula C7H11NO2.C2HF3O2. It is known for its unique chemical structure, which includes an amino group and a trifluoroacetate group. This compound is used in various scientific research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminopent-2-ynoate; trifluoroacetic acid typically involves the reaction of methyl 4-aminopent-2-ynoate with trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The product is usually purified through crystallization or other separation techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-aminopent-2-ynoate; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce different amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-aminopent-2-ynoate; trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-aminopent-2-ynoate; trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The amino group and trifluoroacetate group play crucial roles in its reactivity and interactions. The compound can form various intermediates and products that exert specific effects on molecular targets, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-aminopent-2-ynoate
- Trifluoroacetic acid
- Methyl 4-amino-4-methylpent-2-ynoate
Uniqueness
Methyl 4-aminopent-2-ynoate; trifluoroacetic acid is unique due to the presence of both the amino group and the trifluoroacetate group in its structure. This combination imparts distinct reactivity and properties, making it valuable for various scientific research applications. The compound’s versatility and ability to undergo multiple types of reactions set it apart from similar compounds.
Eigenschaften
Molekularformel |
C8H10F3NO4 |
|---|---|
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
methyl 4-aminopent-2-ynoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c1-5(7)3-4-6(8)9-2;3-2(4,5)1(6)7/h5H,7H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
MZIRMOJQDCRBIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC(=O)OC)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


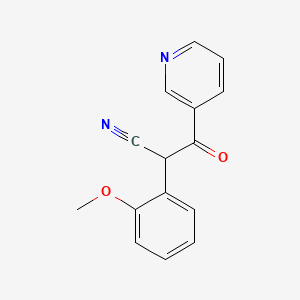

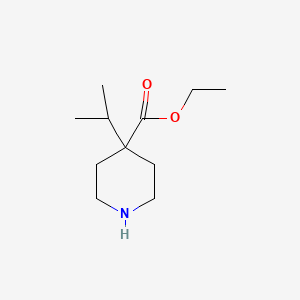
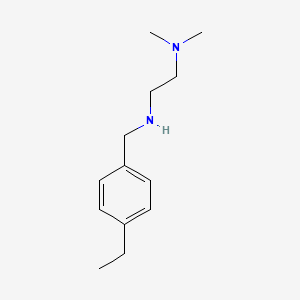
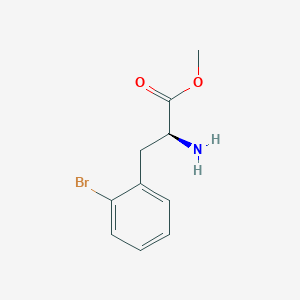
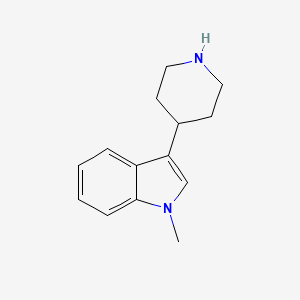
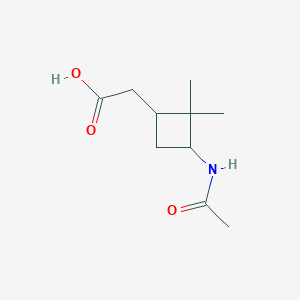
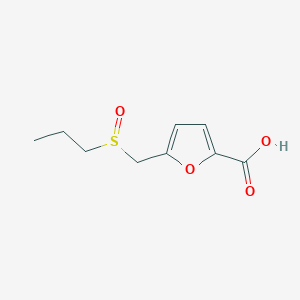
![2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13503783.png)
![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)

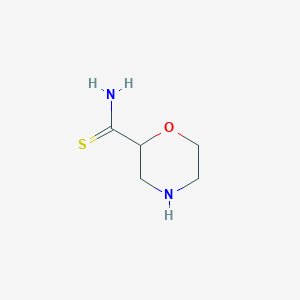
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
amine hydrochloride](/img/structure/B13503830.png)
